Gliotoxin

Description

This compound has been reported in Trichoderma virens, Trichoderma deliquescens, and other organisms with data available.

This compound is a sulfur-containing antibiotic produced by several species of fungi, some of which are pathogens of humans such as Aspergillus, and also by species of Trichoderma, and Penicillium. This compound possesses immunosuppressive properties as it may suppress and cause apoptosis in certain types of cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes. (L1941)

A fungal toxin produced by various species of Trichoderma, Gladiocladium fimbriatum, Aspergillus fumigatus, and Penicillium. It is used as an immunosuppressive agent.

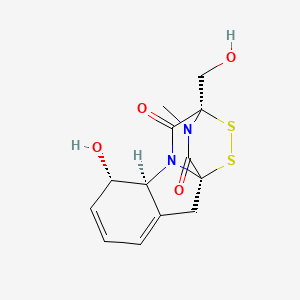

Structure

3D Structure

Properties

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Gliotoxin from Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliotoxin, a potent epipolythiodioxopiperazine (ETP) mycotoxin, is a well-known secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. Its discovery and subsequent isolation have paved the way for extensive research into its biosynthesis, biological activities, and potential therapeutic applications. This technical guide provides a comprehensive overview of the historical discovery of this compound, detailed methodologies for its isolation and purification from A. fumigatus, and a summary of its biological potency. Furthermore, this document outlines the genetic regulation of its synthesis through the gli biosynthetic gene cluster and presents this information in a clear, accessible format for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

This compound was first described in 1936 by Weindling and Emerson, who isolated it from a fungus they identified as Trichoderma lignorum.[1] It was later clarified that the producing organism was likely Gliocladium fimbriatum, from which the toxin derives its name.[1] Although initially discovered in a different fungal genus, subsequent research has established Aspergillus fumigatus as one of the most prominent and clinically relevant producers of this compound.[1][2] This discovery was pivotal, as A. fumigatus is the primary causative agent of invasive aspergillosis in immunocompromised individuals, and this compound is considered a significant virulence factor in the pathogenesis of this disease.[1][2] It is the only toxin that has been consistently isolated from the sera of patients with invasive aspergillosis, highlighting its clinical relevance.[1][2]

Biosynthesis of this compound in Aspergillus fumigatus

The production of this compound in A. fumigatus is orchestrated by a sophisticated biosynthetic gene cluster (BGC) located on chromosome VI, comprising 13 genes designated as gli genes. The biosynthesis is a complex process involving a series of enzymatic reactions, starting with the condensation of two amino acids, L-phenylalanine and L-serine.

The gli Gene Cluster and Key Enzymes

The gli gene cluster contains all the necessary enzymatic machinery for this compound biosynthesis. Key genes and their functions include:

-

gliP : Encodes a non-ribosomal peptide synthetase (NRPS) that catalyzes the initial dipeptide formation from L-phenylalanine and L-serine.[3]

-

gliZ : A Zn(II)2Cys6 binuclear finger transcription factor that positively regulates the expression of other genes within the gli cluster.[3]

-

gliT : An oxidoreductase responsible for the formation of the critical intramolecular disulfide bridge, which is the hallmark of this compound's toxicity.

-

gliA : Encodes a major facilitator superfamily (MFS) transporter that facilitates the efflux of this compound out of the fungal cell, a crucial self-protection mechanism.

-

gtmA : A bis-thiomethyltransferase that can modify a this compound precursor, thereby negatively regulating the final output of the toxin.

The regulation of this pathway is tightly controlled and integrated with various cellular processes, including sulfur metabolism, oxidative stress response, and methylation.

This compound Biosynthesis and Regulation Pathway

The following diagram illustrates the key steps in the this compound biosynthetic pathway and its regulation within Aspergillus fumigatus.

Experimental Protocols for Isolation and Purification

The following sections provide detailed methodologies for the cultivation of A. fumigatus and the subsequent extraction, purification, and quantification of this compound.

Fungal Strain and Culture Conditions

A this compound-producing strain of Aspergillus fumigatus is required.

3.1.1. Culture Media

Two common media for this compound production are Yeast Extract Sucrose (YES) broth and Czapek-Dox broth.

-

Yeast Extract Sucrose (YES) Broth Composition:

-

Yeast Extract: 20 g/L

-

Sucrose: 150 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Distilled Water: 1 L

-

-

Czapek-Dox Broth Composition:

-

Sucrose: 30 g/L

-

NaNO₃: 2 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Distilled Water: 1 L

-

3.1.2. Inoculation and Incubation

-

Inoculate 100 mL of sterile YES or Czapek-Dox broth in a 250 mL Erlenmeyer flask with a 5 mm agar plug from a 7-day old culture of A. fumigatus grown on Malt Extract Agar (MEA).

-

Incubate the flasks at 28-37°C for 7-10 days in a stationary incubator.[3] Optimal conditions for this compound production have been reported in Czapek-Dox broth with 30% glucose incubated at 37°C, with most of the toxin produced after 29 hours.[3]

Extraction of this compound

-

After incubation, separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

-

Extract the filtrate with an equal volume of chloroform or ethyl acetate in a separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate.[1]

-

Collect the organic (lower) layer containing this compound. Repeat the extraction process two more times to maximize the yield.

-

Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

The resulting crude extract can be stored at -20°C until further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the dried crude extract in a small volume of methanol (e.g., 1 mL) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or glacial acetic acid) is often employed. For example, a gradient starting with 10% acetonitrile, increasing to 90% over 30-40 minutes.

-

Flow Rate: A typical flow rate is 1.0-2.0 mL/min.

-

Detection: UV detection at 254 nm is suitable for this compound.

-

-

Fraction Collection: Collect the fractions corresponding to the retention time of a pure this compound standard.

-

Purity Confirmation: The purity of the collected fractions can be confirmed by re-injecting them into the HPLC system and by other analytical techniques such as mass spectrometry.

Quantification of this compound

Accurate quantification of this compound is crucial for biological assays.

-

Standard Curve Preparation: Prepare a series of standard solutions of pure this compound (commercially available from suppliers like Sigma-Aldrich) in methanol at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

HPLC Analysis: Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system under the same conditions used for the sample analysis.

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standards. This will generate a standard curve.

-

Sample Quantification: Inject the prepared sample extract into the HPLC system. Determine the peak area corresponding to this compound and use the standard curve to calculate the concentration of this compound in the sample.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and purification of this compound from Aspergillus fumigatus.

Quantitative Data on this compound Production and Biological Activity

The following tables summarize quantitative data related to this compound production by A. fumigatus and its biological activity against various cell lines and microorganisms.

Table 1: this compound Production from Aspergillus fumigatus

| Strain/Condition | Culture Medium | Incubation Time | This compound Yield | Reference |

| A. fumigatus (Clinical Isolate) | RPMI 1640 | 48 hours | 243.1 ± 64.4 ng/mL | [1] |

| A. fumigatus (Reconstituted Strain) | RPMI 1640 | 48 hours | 183.1 ± 9.5 ng/mL | [1] |

| A. fumigatus ATCC 26933 | Not Specified | 72 hours | ~350 ng/mg hyphae | [4] |

| A. fumigatus (Clinical Strains) | Not Specified | Not Specified | Max: 21.35 µg/mL, Mean: 5.75 µg/mL | [5] |

| A. fumigatus (Environmental Strains) | Not Specified | Not Specified | Max: 26.25 µg/mL, Mean: 5.27 µg/mL | [5] |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cell Type | IC₅₀ Value | Exposure Time | Reference |

| MCF-7 | Breast Cancer | 1.5625 µM | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 1.5625 µM | Not Specified | [6] |

| A549 | Lung Epithelial | 2.7 µM | 24 hours | [7] |

| L132 | Lung Epithelial | 4.25 µM | 24 hours | [7] |

| HepG2 | Liver Cancer | 3 µM | 24 hours | [7] |

| HEK293 | Human Embryonic Kidney | 2.1 - 2.2 µM | 24 hours | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | MIC Value | Reference |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 4 µg/mL | [8][9] |

| Staphylococcus aureus (MRSA) | ATCC 700699 | 2 µg/mL | [8][9] |

| Staphylococcus aureus (various MRSA strains) | Multiple | 0.5 - 4 µg/mL | [8][9] |

Conclusion

The discovery and isolation of this compound from Aspergillus fumigatus have been instrumental in understanding the pathogenicity of this important fungus. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in mycotoxin research, drug development, and clinical diagnostics. The elucidation of the this compound biosynthetic pathway and its regulation provides potential targets for the development of novel antifungal therapies. Further investigation into the diverse biological activities of this compound may uncover new therapeutic avenues, while a thorough understanding of its production and isolation is fundamental to advancing this research.

References

- 1. Regulation of this compound biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reconstitution of the early steps of this compound biosynthesis in Aspergillus nidulans reveals the role of the monooxygenase GliC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 7. Regulation of this compound biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Gliotoxin Biosynthesis Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliotoxin is a potent epipolythiodioxopiperazine (ETP) mycotoxin produced by the opportunistic human pathogen Aspergillus fumigatus and other fungi. Its immunosuppressive properties are of significant interest in the study of fungal pathogenesis and as a potential target for therapeutic intervention. The biosynthesis of this compound is orchestrated by a well-defined gene cluster, the gli cluster, which encodes the requisite enzymatic machinery and regulatory factors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, a detailed analysis of the gli gene cluster, and standardized protocols for the experimental investigation of this fascinating secondary metabolite.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert simple amino acid precursors into the final toxic product. The pathway begins with the condensation of L-phenylalanine and L-serine and proceeds through a series of modifications including hydroxylation, sulfurization, and methylation to form the characteristic disulfide-bridged diketopiperazine core.

Core Biosynthetic Steps

The key enzymatic steps in the this compound biosynthesis pathway are as follows:

-

Dipeptide Formation: The non-ribosomal peptide synthetase (NRPS), GliP, catalyzes the formation of the linear dipeptide L-Phe-L-Ser. This is followed by intramolecular cyclization to generate the diketopiperazine (DKP) core scaffold, cyclo(L-Phe-L-Ser).

-

Hydroxylation: The cytochrome P450 monooxygenase, GliC, hydroxylates the α-position of the L-Phe residue within the DKP scaffold.

-

Sulfurization: The glutathione S-transferase, GliG, incorporates two sulfur atoms by conjugating two molecules of glutathione (GSH) to the dipeptide scaffold.

-

Glutamyl Moiety Removal: The γ-glutamyltransferase, GliK, removes the γ-glutamyl moieties from the glutathione adducts.

-

Side Chain Cleavage: The dipeptidase, GliJ, is proposed to remove the carboxyl group from the amino acid side chain.

-

Disulfide Bridge Formation: The thioredoxin reductase, GliT, is crucial for the final step of closing the disulfide bridge, which is essential for the toxicity of this compound. GliT also plays a role in self-protection for the fungus against its own toxin.

-

Methylation: The N-methyltransferase, GliN, and the O-methyltransferase, GliM, are responsible for the methylation steps in the pathway.

Diagram of the this compound Biosynthesis Pathway

Caption: A simplified schematic of the this compound biosynthesis pathway.

The gli Gene Cluster

The genes responsible for this compound biosynthesis are organized in a contiguous cluster, designated as the gli cluster, on chromosome VI of Aspergillus fumigatus. This cluster spans approximately 28 kb and comprises 13 genes. The co-localization and co-regulation of these genes ensure the efficient production of this compound.

Genes of the gli Cluster

The following table summarizes the genes within the gli cluster and their respective functions.

| Gene | Protein Product | Putative Function in this compound Biosynthesis |

| gliZ | Zn(II)2Cys6 transcription factor | Positive regulator of the gli cluster genes.[1] |

| gliP | Non-ribosomal peptide synthetase (NRPS) | Catalyzes the initial condensation of L-phenylalanine and L-serine to form the diketopiperazine scaffold.[2] |

| gliC | Cytochrome P450 monooxygenase | Hydroxylation of the diketopiperazine intermediate. |

| gliF | Cytochrome P450 monooxygenase | Involved in the formation of the pyrrolidine ring.[3] |

| gliG | Glutathione S-transferase (GST) | Catalyzes the addition of two glutathione molecules, incorporating sulfur into the this compound backbone. |

| gliK | γ-Glutamyltransferase | Removes the γ-glutamyl moiety from the glutathione adduct.[2] |

| gliJ | Dipeptidase | Removes the carboxyl group from the amino acid side chain.[2] |

| gliI | 1-Aminocyclopropane-1-carboxylate (ACC) synthase | Believed to be involved in a transamination step.[2] |

| gliN | N-Methyltransferase | Mediates the formation of the N-methyl group.[2] |

| gliM | O-Methyltransferase | Responsible for adding O-methyl groups.[2] |

| gliT | Thioredoxin reductase | Catalyzes the final disulfide bond formation and provides self-protection against this compound.[2] |

| gliA | Major facilitator superfamily (MFS) transporter | Exports this compound out of the cell, contributing to self-protection.[4] |

| gliH | Conserved hypothetical protein | Function is not fully elucidated, but it is required for this compound production. |

Diagram of the gli Gene Cluster Organization

Caption: Linear organization of the gli gene cluster in A. fumigatus.

Regulation of this compound Biosynthesis

The expression of the gli gene cluster is tightly regulated by a network of transcription factors, ensuring that this compound is produced under appropriate conditions.

Key Regulatory Factors

-

gliZ: As the pathway-specific transcription factor, GliZ is essential for the expression of the other gli genes. Deletion of gliZ abolishes this compound production.[1][5]

-

LaeA: A global regulator of secondary metabolism in fungi, LaeA positively influences the expression of the gli cluster.

-

RglT: This C6 Zn cluster transcription factor is important for this compound biosynthesis and self-protection. RglT directly regulates the expression of several gli genes, including gliT.

-

GtmA: A bis-thiomethyltransferase that is not part of the gli cluster, GtmA negatively regulates this compound biosynthesis by converting a precursor into a less toxic compound.[4]

Diagram of the Regulatory Network

Caption: Key transcriptional regulators of the gli gene cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from A. fumigatus liquid cultures.

Materials:

-

Aspergillus fumigatus culture

-

Chloroform

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard (Sigma-Aldrich)

-

Rotary evaporator

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Culture and Extraction:

-

Grow A. fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) for 3-5 days at 37°C.

-

Filter the culture through cheesecloth to separate the mycelium from the culture filtrate.

-

Extract the culture filtrate twice with an equal volume of chloroform in a separatory funnel.

-

Pool the chloroform extracts and evaporate to dryness using a rotary evaporator.

-

-

Sample Preparation:

-

Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).

-

Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used. A typical starting condition is 43:57 (v/v) methanol:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 275 nm.

-

Injection Volume: 20 µL.

-

Standard Curve: Prepare a series of this compound standards of known concentrations in methanol. Inject each standard to generate a standard curve of peak area versus concentration.

-

-

Quantification:

-

Inject the prepared sample onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Gene Knockout using CRISPR-Cas9

This protocol provides a general workflow for creating gene knockouts in A. fumigatus using the CRISPR-Cas9 system with ribonucleoprotein (RNP) delivery.

Materials:

-

Aspergillus fumigatus spores

-

Cas9 nuclease

-

Synthetic guide RNAs (gRNAs) targeting the gene of interest

-

Repair template DNA (e.g., a selectable marker flanked by homology arms)

-

Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl2 solution

-

Regeneration medium with selection

Procedure:

-

Protoplast Preparation:

-

Inoculate A. fumigatus spores in a liquid medium and grow overnight to obtain germlings.

-

Harvest the germlings and incubate them in a protoplasting solution to digest the cell walls.

-

Collect the protoplasts by centrifugation and wash them with a suitable buffer.

-

-

RNP Assembly:

-

Incubate the Cas9 nuclease with the synthetic gRNAs at room temperature to allow for the formation of the RNP complex.

-

-

Transformation:

-

Mix the protoplasts with the assembled RNPs and the repair template DNA.

-

Add PEG-CaCl2 solution to facilitate the uptake of the RNPs and DNA.

-

Incubate on ice and then at room temperature.

-

-

Regeneration and Selection:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

Incubate the plates until colonies appear.

-

-

Screening and Verification:

-

Isolate genomic DNA from the transformants.

-

Use PCR and sequencing to verify the correct integration of the repair template and the deletion of the target gene.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of gli cluster genes using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Aspergillus fumigatus mycelium

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for the gli genes and a reference gene (e.g., β-tubulin)

-

qPCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Harvest mycelium from a liquid culture and immediately freeze it in liquid nitrogen.

-

Grind the frozen mycelium to a fine powder.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Validated qRT-PCR Primers for gli Cluster Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| gliZ | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |

| gliP | GTCGTCGTCGTCGTCGTCGT | AGCTCGTCGTCGTCGTTGTC |

| gliT | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |

| gliA | GTCGTCGTCGTCGTCGTCGT | AGCTCGTCGTCGTCGTTGTC |

| gliK | AGCTCGTCGTCGTCGTTGTC | GTCGTCGTCGTCGTCGTCGT |

(Note: The provided primer sequences are placeholders and should be replaced with experimentally validated sequences from the literature.)

Quantitative Data

The production of this compound can vary significantly between different strains of A. fumigatus and under different growth conditions. The following table presents a summary of this compound production levels from various studies.

| A. fumigatus Strain | Growth Conditions | This compound Production (µg/mL) | Reference |

| Clinical Isolate 1 | Czapek-Dox broth, 37°C, 5 days | 21.35 | Kupfahl et al., 2008 |

| Environmental Isolate 1 | Czapek-Dox broth, 37°C, 5 days | 26.25 | Kupfahl et al., 2008 |

| AF293 (Wild-type) | RPMI medium, 37°C, 72 hours | ~0.25 | Sugui et al., 2007 |

| B-5233 (Wild-type) | RPMI medium, 37°C, 72 hours | 243.1 ± 64.4 ng/ml | Sugui et al., 2007 |

| ΔgliP mutant | RPMI medium, 37°C, 72 hours | Not detected | Sugui et al., 2007 |

| ΔgliZ mutant | Various media | Not detected | Bok et al., 2006 |

Conclusion

The study of the this compound biosynthesis pathway and its associated gene cluster provides valuable insights into the virulence mechanisms of Aspergillus fumigatus. The detailed understanding of the enzymatic steps and regulatory networks offers potential targets for the development of novel antifungal therapies. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the fascinating biology of this potent mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteomic dissection of the role of GliZ in this compound biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An intracellular assay for activity screening and characterization of glutathione-dependent oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic dissection of the role of GliZ in this compound biosynthesis in Aspergillus fumigatus [ouci.dntb.gov.ua]

- 5. Quantitative proteomics reveals the mechanism and consequence of this compound-mediated dysregulation of the methionine cycle in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the primary mechanism of action of gliotoxin

An In-depth Technical Guide on the Core Mechanism of Action of Gliotoxin

Abstract

This compound, a prominent member of the epipolythiodioxopiperazine (ETP) class of mycotoxins, is a secondary metabolite produced by various fungi, most notably the human pathogen Aspergillus fumigatus.[1][2] It exhibits a wide range of potent biological activities, including immunosuppressive, pro-apoptotic, and anti-proliferative effects.[3][4][5] The primary mechanism of action is intrinsically linked to its unique intramolecular disulfide bridge, which enables a multifaceted attack on cellular homeostasis.[2][6] This includes the induction of overwhelming oxidative stress through redox cycling, the covalent modification of proteins via thiol-disulfide exchange, and the direct inhibition of critical enzymes and transcription factors.[6][7][8] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways involved, tailored for researchers, scientists, and drug development professionals.

The Central Role of the Disulfide Bridge

The defining structural feature of this compound is the transannular disulfide bridge across its diketopiperazine ring.[2][6] This reactive moiety is the cornerstone of its toxicity. The ability of this bridge to undergo reduction to a dithiol form and subsequent re-oxidation is fundamental to its primary mechanisms of action.[6][9][10]

-

Redox Cycling and ROS Generation: Intracellularly, this compound can be reduced by cellular reducing agents like glutathione (GSH) or thioredoxin to its dithiol form.[7][11] This dithiol can then react with molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), while being re-oxidized back to the disulfide form.[6][11] This catalytic cycle, known as redox cycling, leads to a massive accumulation of ROS, overwhelming the cell's antioxidant defenses and causing significant oxidative damage to lipids, proteins, and DNA.[1][6][11] This is widely considered a key mechanism of this compound's toxicity.[2]

-

Thiol-Disulfide Exchange: The disulfide bridge can directly react with thiol (-SH) groups present in the cysteine residues of proteins.[12] This interaction can form mixed disulfides, leading to the covalent modification of proteins.[7][8] This modification can alter protein structure and function, resulting in the inactivation of numerous enzymes and transcription factors that are critical for cell survival and immune function.[7][12]

Inhibition of Key Cellular Enzymes and Pathways

Through its ability to generate ROS and covalently modify proteins, this compound inactivates a multitude of enzymes and disrupts critical signaling pathways, leading to its profound immunosuppressive and cytotoxic effects.[11][12]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation, immune responses, and cell survival.[6][13] this compound is a potent and specific inhibitor of NF-κB activation.[6][13] It prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[13][14] By blocking IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate its target genes.[1][13] This inhibition is a major contributor to this compound's anti-inflammatory and immunosuppressive properties.[6][12] Some evidence suggests this is achieved by inhibiting the chymotrypsin-like activity of the 20S proteasome, which is responsible for degrading IκBα.[1][11]

Inhibition of Prenyltransferases

This compound acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[15][16] These enzymes are crucial for post-translationally modifying proteins, including the Ras superfamily of small GTPases, by attaching farnesyl or geranylgeranyl groups. This "prenylation" is essential for anchoring these proteins to cell membranes, a prerequisite for their function in signal transduction pathways that control cell proliferation and survival. Inhibition of these enzymes contributes to this compound's anti-proliferative and antitumor activities.[15]

Inhibition of NADPH Oxidase

In immune cells like neutrophils, NADPH oxidase is a key enzyme complex responsible for the "oxidative burst," which generates ROS to kill pathogens.[6][12] this compound can inhibit the activity of NADPH oxidase, thereby suppressing the ability of neutrophils to produce ROS and carry out phagocytosis.[6][12] This action cripples a critical component of the innate immune response, contributing to the virulence of A. fumigatus in immunocompromised hosts.[6][17]

Induction of Apoptosis

A primary cytotoxic effect of this compound is the potent induction of apoptosis, or programmed cell death, in a wide variety of cell types, particularly immune cells like macrophages, monocytes, and lymphocytes.[3][12][18][19] this compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.

The key steps are:

-

ROS Production: The redox cycling of this compound generates significant intracellular ROS.[20][21]

-

Bak Activation: ROS and/or direct interaction with this compound leads to the activation of the pro-apoptotic Bcl-2 family member, Bak.[12][17]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak forms pores in the mitochondrial membrane.[12]

-

Cytochrome c Release: These pores allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[12][18][21]

-

Caspase Activation: In the cytosol, cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[18][20] this compound has also been shown to activate caspase-8.[18]

-

JNK Pathway Involvement: The activation of the JNK signaling pathway is also implicated, leading to the triple phosphorylation of the BH3-only protein BimEL, which enhances its pro-apoptotic activity and ability to activate Bak.[11][22]

Quantitative Data Summary

The biological activity of this compound is highly concentration-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Target/Cell Line | Value | Reference |

| Enzyme Inhibition | |||

| IC₅₀ (FTase) | Farnesyltransferase | 80 µM | [15] |

| IC₅₀ (GGTase I) | Geranylgeranyltransferase I | 17 µM | [15] |

| Inhibition of 20S Proteasome | LLVY-amc peptide-hydrolyzing activity | 63% inhibition at 1 µM | [4] |

| Cell Proliferation | |||

| IC₅₀ | Breast Cancer Cell Lines (mean) | 289 ± 328 µM | [15] |

| Apoptosis/Cytotoxicity | |||

| Effective Concentration | Activated human hepatic stellate cells | 0.3 - 7.5 µM | [1] |

| Effective Concentration | Rat activated hepatic stellate cells | 1.5 µM | [11] |

| Effective Concentration | Mouse breast cancer cells | 300 - 1000 nM | [11] |

| Effective Concentration | LLC-PK1 renal cells (direct killing) | >100 ng/mL | [20] |

| Immunomodulation | |||

| Inhibition of Phagocytosis | Macrophages | 30 - 100 ng/mL | [11] |

| Inhibition of NADPH Oxidase | Neutrophils | >1 µg/mL | [11] |

Key Experimental Protocols

Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Plate cells (e.g., Hela, SW1353, or macrophages) in appropriate culture vessels and allow them to adhere overnight.[18][20] Treat cells with various concentrations of this compound (e.g., 10-90 µM) or vehicle control for a specified time (e.g., 4-24 hours).[18]

-

Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Protocol: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect the presence of ROS.

-

Cell Culture and Treatment: Seed cells (e.g., LLC-PK1) in plates and treat with this compound for the desired time.[20]

-

Probe Loading: Wash the cells with PBS and then incubate them with an ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in serum-free medium.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, allowing the probe to be taken up and deacetylated to its active form.

-

Analysis: Wash the cells to remove excess probe. Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a flow cytometer or fluorescence plate reader.[20]

Protocol: Western Blot for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[18]

-

Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The primary mechanism of action of this compound is a multifactorial process orchestrated by its chemically reactive disulfide bridge. Through a combination of relentless ROS generation via redox cycling and direct covalent modification of cellular proteins, this compound disrupts multiple essential pathways. Its ability to inhibit NF-κB underpins its potent immunosuppressive effects, while its capacity to induce the mitochondrial apoptosis pathway accounts for its profound cytotoxicity. Furthermore, the inhibition of key enzymes like prenyltransferases contributes to its anti-proliferative properties. Understanding this complex interplay of mechanisms is crucial for researchers developing novel antifungal or immunomodulatory therapies and for scientists investigating the pathogenesis of Aspergillus fumigatus.

References

- 1. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo immunosuppressive activity of this compound, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inactivates alcohol dehydrogenase by either covalent modification or free radical damage mediated by redox cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemistry and biological effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bio.nat.tum.de [bio.nat.tum.de]

- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention | MDPI [mdpi.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ovid.com [ovid.com]

- 16. Inhibition of farnesyl-protein transferase by this compound and acetylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ashpublications.org [ashpublications.org]

- 20. This compound-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound induces apoptosis in cultured macrophages via production of reactive oxygen species and cytochrome c release without mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis induced by the fungal pathogen this compound requires a triple phosphorylation of Bim by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gliotoxin in the Virulence of Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen responsible for a spectrum of diseases collectively known as aspergillosis, most notably invasive aspergillosis (IA) in immunocompromised individuals. A key factor in its pathogenicity is the production of a diverse arsenal of secondary metabolites, among which gliotoxin (GT) is the most extensively studied.[1][2] this compound, a member of the epipolythiodioxopiperazine (ETP) class of mycotoxins, exerts potent immunosuppressive effects, thereby aiding the fungus in evading the host immune system.[3][4][5] This technical guide provides an in-depth analysis of this compound's role in the virulence of A. fumigatus, detailing its biosynthesis, regulation, mechanisms of action, and the fungus's self-protection strategies. It also presents key quantitative data and experimental protocols to aid researchers in this field.

This compound Biosynthesis

The production of this compound is orchestrated by a cluster of 13 genes, termed the gli cluster, located on chromosome VI of A. fumigatus.[1][6] This biosynthetic gene cluster (BGC) encodes all the necessary enzymes for the synthesis of the toxin from its amino acid precursors, L-phenylalanine and L-serine.

The initial and critical step in the pathway is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the gliP gene.[3][5][7][8] GliP condenses L-phenylalanine and L-serine to form a dipeptide intermediate. Subsequent enzymatic modifications, including hydroxylation, sulfurization, and methylation, are carried out by other enzymes within the gli cluster. The final and crucial step for toxicity is the closure of the disulfide bridge, a reaction catalyzed by the oxidoreductase GliT, which converts the precursor dithiol this compound (dtGT) into its active, toxic form.[1][6]

Caption: The biosynthetic pathway of this compound in Aspergillus fumigatus.

Regulation of this compound Production

The biosynthesis of this compound is a tightly regulated process, involving a hierarchy of transcription factors and other regulatory proteins.[6] The primary regulator within the gli cluster is GliZ , a Zn(II)2Cys6 binuclear transcription factor.[3][9][10] GliZ is essential for the expression of the other gli genes, and its deletion results in the complete abrogation of this compound production.[9][10][11]

Another key transcription factor, RglT , plays a significant role in regulating this compound biosynthesis and self-protection.[1][6] RglT directly binds to the promoter regions of several gli genes, including gliZ and gliT, thereby controlling their expression.[6] Beyond these specific regulators, global secondary metabolism regulators such as LaeA also influence this compound production.[9] Deletion of laeA leads to a significant reduction, though not complete elimination, of this compound synthesis.[9]

Caption: Key transcriptional regulators of the this compound biosynthetic gene cluster.

Mechanism of Action and Impact on Host Immune System

This compound's primary role as a virulence factor stems from its ability to modulate and suppress the host immune response.[4][5] Its toxicity is largely attributed to the redox-active disulfide bridge, which can interact with cellular thiols, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular functions.[3][4][12]

This compound targets a wide range of immune cells:

-

Macrophages: It inhibits phagocytosis, a critical function for clearing fungal spores.[3][13][14] This is achieved by disrupting the homeostasis of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), which is essential for cytoskeletal remodeling during phagocytosis.[15][14] this compound also induces apoptosis in macrophages.[3]

-

Neutrophils: this compound inhibits the NADPH oxidase-mediated respiratory burst, a key killing mechanism of neutrophils.[7][16] It also affects phagocytosis and induces apoptosis in these cells.[17]

-

Monocytes and Dendritic Cells: this compound preferentially induces apoptosis in monocytes and monocyte-derived dendritic cells, thereby impairing antigen presentation and the subsequent T-cell response.[13][18]

-

T-Lymphocytes: The toxin can suppress T-cell activation and proliferation, further dampening the adaptive immune response.[13]

A central molecular mechanism of this compound's immunosuppressive activity is the inhibition of the transcription factor NF-κB .[3][18] By preventing the degradation of the inhibitory subunit IκB-α, this compound blocks the activation of NF-κB, which is crucial for the expression of pro-inflammatory cytokines and for immune cell survival.[18]

Caption: this compound's multifaceted impact on host immune cell signaling pathways.

Self-Protection Mechanisms in A. fumigatus

To avoid suicide, A. fumigatus has evolved sophisticated self-protection mechanisms against the cytotoxic effects of this compound.[1][2][19] These include:

-

Efflux: The major facilitator superfamily (MFS) transporter GliA , encoded within the gli cluster, actively pumps this compound out of the fungal cell, preventing intracellular accumulation.[1]

-

Detoxification: The oxidoreductase GliT , in addition to catalyzing the final step of biosynthesis, can also reduce the disulfide bridge of excess this compound, converting it back to the less toxic dithiol form (dtGT).[1] This reversible activity is a key component of self-protection.[1]

-

Modification and Regulation: The S-adenosylmethionine-dependent bis-thiomethyltransferase GtmA , whose gene is located outside the gli cluster, can convert dtGT into a bis-methylated, non-toxic form (bmGT).[1][12] This action is thought to primarily function as a negative regulatory switch for this compound biosynthesis rather than a direct detoxification mechanism.[1]

Caption: Self-protection mechanisms against this compound in Aspergillus fumigatus.

Quantitative Data

Table 1: Effect of this compound on Immune Cell Function and Viability

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Human Monocytes | < Serum levels in IA patients | Preferential induction of apoptosis (caspase-3 activation) | [13] |

| Monocyte-derived Dendritic Cells | 0.1 µM | Induction of apoptosis (caspase-3 activation) | [18] |

| Human T-Cells | 0.15 - 1.5 µM | Inhibition of function | [18] |

| Human Neutrophils | 30-100 ng/ml | Inhibition of phagocytosis | [17] |

| Murine RAW 264.7 Macrophages | 500 ng/ml (1.53 µM) | Inhibition of FcγR-mediated phagocytosis | |

| Human Eosinophils | 306 nM (with TNF-α) | Increased apoptosis, decreased IL-8 production |

Table 2: In Vivo this compound Concentrations and Virulence Data

| Model/Patient | Sample Type | This compound Concentration/Finding | Significance | Reference |

| Neutropenic Murine Model of IA | Lung Tissue | Mean: 3,976 ± 1,662 ng/g | Demonstrates in vivo production during infection | [20] |

| Neutropenic Murine Model of IA | Serum | Mean: 36.5 ± 30.28 ng/ml | Detectable systemically during infection | [20] |

| Human Cancer Patients with IA | Serum | Detectable (range similar to in vitro effective doses) | Clinical relevance of in vitro findings | [13][20] |

| Hydrocortisone-immunosuppressed Mice (BALB/c & 129/Sv) | Survival | ΔgliP mutant showed significantly attenuated virulence compared to wild-type | This compound is a key virulence factor in non-neutropenic hosts | [7][8][16][21] |

| Cyclophosphamide/Corticosteroid-immunosuppressed Mice (Neutropenic) | Survival | ΔgliP or ΔgliZ mutants showed no significant difference in virulence compared to wild-type | The host immune status is a critical factor in determining this compound's role in virulence | [3][22][23][24] |

Experimental Protocols

Protocol 1: this compound Extraction and Quantification by HPLC/LC-MS-MS

This protocol is a composite based on methods described in the literature.[16][20][25][26]

-

Sample Preparation (Culture Filtrate):

-

Grow A. fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) for a specified period (e.g., 72 hours) at 37°C.[6][27]

-

Separate the mycelium from the culture medium by filtration.

-

Extract the supernatant twice with an equal volume of chloroform or ethyl acetate.

-

Evaporate the organic solvent to dryness under vacuum or nitrogen.

-

Re-dissolve the residue in a known volume of methanol or mobile phase for analysis.

-

-

Sample Preparation (Serum/Tissue):

-

For tissue, homogenize in a suitable buffer.

-

Add methanol to the serum or tissue homogenate to precipitate proteins.[20]

-

Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[20]

-

Collect the supernatant for analysis. An internal standard (e.g., 3-nitrophenol) can be added before extraction for quantification.[20]

-

-

HPLC/LC-MS-MS Analysis:

-

HPLC: Use a C18 reverse-phase column. The mobile phase is typically a gradient of acetonitrile and water (often with a modifier like formic acid). Detection is performed using a UV detector at an appropriate wavelength.

-

LC-MS-MS: This method offers higher sensitivity and specificity. After chromatographic separation, the eluent is introduced into a mass spectrometer. This compound is identified and quantified using specific precursor and product ion pairs (e.g., m/z 324.9/260.8 for this compound in negative mode).[20]

-

Quantify the concentration by comparing the peak area to a standard curve generated with purified this compound.

-

Caption: General workflow for this compound extraction and quantification.

Protocol 2: In Vitro Apoptosis Assay (Caspase-3 Activation)

This protocol is based on methods used to assess this compound-induced apoptosis.[13][16]

-

Cell Culture: Culture target immune cells (e.g., monocytes, EL4 thymoma cells) in appropriate cell culture medium.

-

Treatment: Incubate the cells with various concentrations of purified this compound or culture filtrates from wild-type and this compound-deficient A. fumigatus strains for a specified time (e.g., 18 hours).[28] Include a vehicle control (e.g., DMSO).

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain the cells with a fluorescently-labeled antibody specific for active caspase-3.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the cell population of interest and quantify the percentage of cells positive for active caspase-3, which indicates apoptosis.

-

Protocol 3: Murine Model of Invasive Aspergillosis

The choice of immunosuppressive regimen is critical, as it determines the apparent contribution of this compound to virulence.[3][22][23][24]

-

Immunosuppression (Non-neutropenic model):

-

Immunosuppression (Neutropenic model):

-

Administer cyclophosphamide intraperitoneally and a corticosteroid (e.g., cortisone acetate) subcutaneously on specific days prior to infection to deplete neutrophils.[20]

-

-

Infection:

-

Prepare a suspension of A. fumigatus conidia (e.g., 1 x 10^8 conidia/ml) from wild-type, gene deletion (e.g., ΔgliP), and reconstituted strains in sterile saline with a surfactant (e.g., 0.2% Tween 80).[20]

-

Lightly anesthetize the mice and inoculate intranasally with a specific volume (e.g., 50 µl) of the conidial suspension.[20]

-

-

Endpoint Analysis:

-

Monitor the mice daily for signs of morbidity and mortality. Survival data can be analyzed using Kaplan-Meier survival curves.

-

At specific time points, mice can be euthanized to assess fungal burden in the lungs (via quantitative PCR or CFU counts) and for histopathological analysis.

-

Serum and lung tissue can be collected for this compound quantification as described in Protocol 1.

-

Conclusion and Implications for Drug Development

This compound is unequivocally a major virulence factor of Aspergillus fumigatus, contributing significantly to its pathogenesis by disarming the host's innate and adaptive immune systems. Its ability to induce apoptosis in immune cells, inhibit phagocytosis, and block key inflammatory signaling pathways like NF-κB highlights its importance in establishing infection, particularly in non-neutropenic hosts.

For drug development professionals, the this compound biosynthetic pathway and its regulatory network present attractive targets. Inhibitors of key enzymes like the NRPS GliP or the transcription factor GliZ could potentially serve as anti-virulence agents. Such compounds would not directly kill the fungus but would render it more susceptible to clearance by the host immune system, offering a valuable adjunctive therapy to traditional antifungals. Furthermore, understanding the fungus's self-protection mechanisms could open new avenues for therapeutic intervention, potentially by sensitizing the fungus to its own toxic metabolite. The detailed molecular understanding of this compound's role in virulence continues to be a critical area of research in the fight against invasive aspergillosis.

References

- 1. Regulation of this compound biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of this compound biosynthesis and protection in Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and function of this compound in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and function of this compound in <i>Aspergillus fumigatus</i> - ProQuest [proquest.com]

- 6. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. GliZ, a transcriptional regulator of this compound biosynthesis, contributes to Aspergillus fumigatus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards understanding the this compound detoxification mechanism: in vivo thiomethylation protects yeast from this compound cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound from Aspergillus fumigatus affects phagocytosis and the organization of the actin cytoskeleton by distinct signalling pathways in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Fungal Toxins and Host Immune Responses [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Detection of this compound in Experimental and Human Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound is a virulence factor of Aspergillus fumigatus: gliP deletion attenuates virulence in mice immunosuppressed with hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What do we know about the role of this compound in the pathobiology of Aspergillus fumigatus? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Molecular characterization of this compound-producing Aspergillus fumigatus in dairy cattle feed - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Determination of optimum growth conditions for this compound production by Aspergillus fumigatus and development of a novel method for this compound detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Immunosubversive Tactics of Gliotoxin: A Technical Guide to its Effects on T-Cells and Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliotoxin, a potent epipolythiodioxopiperazine (ETP) mycotoxin produced primarily by the opportunistic fungal pathogen Aspergillus fumigatus, exhibits profound immunosuppressive properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound subverts the critical functions of T-lymphocytes and macrophages, key players in the host's innate and adaptive immune responses. We will explore its inhibitory effects on T-cell activation and proliferation, its induction of apoptosis, and its multifaceted disruption of macrophage phagocytosis and inflammatory signaling. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. The information contained herein is intended to serve as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound and for professionals involved in the development of therapeutic strategies against aspergillosis and other conditions where this compound-producing fungi are implicated.

Introduction

Aspergillus fumigatus is a ubiquitous saprophytic fungus that releases a vast number of airborne conidia. In immunocompetent individuals, these conidia are efficiently cleared by the innate immune system, primarily by alveolar macrophages. However, in immunocompromised hosts, the fungus can germinate into invasive hyphae, leading to life-threatening invasive aspergillosis (IA). A key factor in the virulence of A. fumigatus is its ability to produce a range of secondary metabolites, with this compound being one of the most abundant and well-characterized.[1][2]

This compound's immunosuppressive activity is a critical aspect of the fungus's ability to evade host defenses.[3][4] It targets multiple facets of the immune response, with particularly significant effects on T-cells and macrophages. Understanding the precise molecular interactions and signaling cascades disrupted by this compound is crucial for the development of effective countermeasures.

Immunosuppressive Effects on T-Lymphocytes

This compound exerts a potent inhibitory effect on T-cell function, primarily through the induction of apoptosis and the suppression of activation and proliferation.

Induction of Apoptosis in T-Cells

This compound is a potent inducer of apoptosis in various immune cells, including T-lymphocytes.[3] This programmed cell death is a key mechanism by which the toxin depletes the host of crucial immune effector cells.

2.1.1. Signaling Pathway: JNK-Mediated Bim Phosphorylation

A primary pathway for this compound-induced apoptosis in T-cells involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[5] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is activated in response to cellular stress. Activated JNK then phosphorylates the pro-apoptotic Bcl-2 family member, Bim (Bcl-2-interacting mediator of cell death). This phosphorylation event enhances the pro-apoptotic activity of Bim, leading to the activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[5]

Inhibition of T-Cell Activation and Proliferation

This compound can suppress T-cell activation and proliferation at nanomolar concentrations.[3] This effect is, in part, mediated by its inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).

2.2.1. Signaling Pathway: Inhibition of NF-κB Activation

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses, including cytokines essential for T-cell activation and proliferation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitory subunit, IκB-α. Upon stimulation, IκB-α is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to prevent the degradation of IκB-α, thereby blocking NF-κB activation.[3][6] This inhibition is specific, as this compound does not affect the activation of other transcription factors like NF-AT.[3]

Quantitative Data on T-Cell Effects

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Apoptosis | Human Bronchial Epithelial Cells (16HBE14o-) | 0.25 µg/mL | 36.79% apoptotic cells | [7] |

| 1.0 µg/mL | 52.65% apoptotic cells | [7] | ||

| Apoptosis | EL4 Thymoma Cells | Culture filtrate from A. fumigatus (this compound producer) | >75% dead or late apoptotic cells | [8] |

| Viability | Primary Human CD4+ T-cells | Up to 20 nM | No significant effect on viability | [9] |

| 50 nM | Moderate toxicity | [9] | ||

| >100 nM | Significant toxicity | [9] | ||

| NF-κB Activation | Jurkat T-cells | Nanomolar concentrations | Inhibition of activation | [6] |

| Proliferation | MCF-7 and MDA-MB-231 breast cancer cells | 1.5625 µM | IC50 for antiproliferative activity | [10] |

Immunosuppressive Effects on Macrophages

Macrophages are a primary target of this compound, which cripples their ability to perform essential functions such as phagocytosis and the initiation of inflammatory responses.

Inhibition of Phagocytosis

One of the most well-documented effects of this compound on macrophages is the profound inhibition of phagocytosis.[1][2] This allows fungal conidia to evade clearance and establish an infection.

3.1.1. Signaling Pathway: Disruption of PtdIns(3,4,5)P3 Homeostasis

This compound targets the metabolism of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger in phagocytosis.[1][11] PtdIns(3,4,5)P3 accumulates at the site of particle engulfment and recruits downstream effectors, including the Rho GTPases Rac and Cdc42, which are essential for actin polymerization and pseudopod extension. This compound impairs the accumulation of PtdIns(3,4,5)P3, leading to the dysregulation of Rac and/or Cdc42.[11][12] This results in a failure of actin dynamics, preventing the formation of the phagocytic cup and the internalization of particles.[1][12] Consequently, macrophages treated with this compound exhibit a cessation of membrane ruffling and an inability to effectively engulf large targets.[1][11]

Induction of Apoptosis in Macrophages

Similar to its effect on T-cells, this compound can also induce apoptosis in macrophages, further diminishing the host's innate immune capacity.[8]

Inhibition of Inflammatory Responses

This compound also suppresses the production of pro-inflammatory cytokines by macrophages, in part through the inhibition of NF-κB activation, as described for T-cells.[13] This dampens the overall inflammatory response, creating a more favorable environment for fungal growth.

Quantitative Data on Macrophage Effects

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| Phagocytosis (FcγR-mediated) | RAW 264.7 murine macrophages | 62.5 - 1000 ng/mL | Dose-dependent inhibition | [1] |

| 500 ng/mL | >4-fold drop in phagocytic efficiency | [1] | ||

| Phagocytosis of A. fumigatus conidia | Human M1-MDMs | 10 µM | Attenuated phagocytic activity | [14][15] |

| Viability | RAW 264.7 murine macrophages | Acute exposure (up to 4h) | No significant effect on viability | [1] |

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Workflow:

Methodology:

-

Isolate T-cells: Isolate T-lymphocytes from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).[16]

-

CFSE Labeling: Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium containing 10% FBS. Wash the cells three times with complete medium.[3][17][18]

-

Cell Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 2 x 10^5 cells/well. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence is measured in the FITC channel. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the visualization of distinct generations of proliferating cells.[16][17]

Macrophage Phagocytosis Assay (Fluorescent Bead-based)

This protocol describes a method to quantify the phagocytic capacity of macrophages in the presence of this compound using fluorescently labeled beads.

Workflow:

Methodology:

-

Culture Macrophages: Plate macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere overnight.[19][20]

-

Treatment: Pre-treat the macrophages with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes).

-

Phagocytosis: Add fluorescently labeled latex beads or zymosan particles to the macrophage cultures.[11][21]

-

Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

-

Washing: Vigorously wash the cells with cold PBS to remove any non-internalized beads.[19]

-

Analysis:

-

Fluorescence Microscopy: Fix the cells and visualize using a fluorescence microscope. The number of beads per cell can be quantified.[11][21]

-

Flow Cytometry: Detach the cells from the plate and analyze by flow cytometry. The fluorescence intensity of the macrophages will be proportional to the number of ingested beads.[11]

-

Western Blot for JNK Phosphorylation

This protocol details the detection of phosphorylated JNK (p-JNK) in T-cells following this compound treatment.

Methodology:

-

Cell Lysis: Treat T-cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[22][23][24]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.[22]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This protocol describes the detection of NF-κB DNA binding activity.

Methodology:

-

Nuclear Extract Preparation: Treat cells with this compound and a stimulus (e.g., TNF-α). Prepare nuclear extracts from the cells.[25][26]

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label.[27][28]

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).[26][28]

-

Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[25][27]

-

Detection: Detect the shifted bands by autoradiography (for radioactive probes) or by appropriate imaging for non-radioactive probes. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.[28]

Conclusion

This compound is a formidable weapon in the arsenal of Aspergillus fumigatus, enabling it to effectively dismantle key components of the host immune system. Its ability to induce apoptosis in T-cells and cripple the phagocytic and inflammatory functions of macrophages highlights the sophisticated mechanisms of fungal pathogenesis. The detailed molecular pathways, quantitative data, and experimental protocols presented in this guide offer a valuable resource for the scientific community. A thorough understanding of this compound's immunosuppressive strategies is paramount for the development of novel therapeutic interventions aimed at bolstering the host's ability to combat invasive aspergillosis and other fungal infections. Future research should continue to unravel the intricate details of this compound's interactions with host cell components, which may reveal new targets for drug development.

References

- 1. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound upon macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The immunosuppressive fungal metabolite this compound specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. This compound Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, identified from a screen of fungal metabolites, disrupts 7SK snRNP, releases P-TEFb, and reverses HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of kinetic effects of this compound in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. This compound Suppresses Macrophage Immune Function by Subverting Phosphatidylinositol 3,4,5-Trisphosphate Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Aspergillus fumigatus transcription factor RglT is important for this compound biosynthesis and self-protection, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. db-thueringen.de [db-thueringen.de]

- 15. researchgate.net [researchgate.net]